CK2 Kinase Inhibition: Potency Advantage Over N-Pyridyl and N-Phenyl Analogs
The target compound bearing the N-(2-chlorophenyl) substituent was identified as part of a lead optimization series for dual CK2/Pim kinase inhibitors. In the patent disclosure (US 2011/0065698 A1), this specific 2-chlorophenyl substitution pattern was associated with IC50 values in the single-digit nanomolar range against CK2 kinase [1]. By contrast, the N-pyridin-3-yl analog (CAS 1269467-42-6) was found to be inactive against IRAK-4 (IC50 > 10 µM), indicating a complete loss of therapeutically relevant kinase inhibition when the 2-chlorophenyl group is replaced with a heteroaryl substituent [2]. Furthermore, the N-phenyl analog (CAS 1009823-11-3) is documented as an ATP-competitive CK2 inhibitor but without the chlorine-mediated hydrophobic interactions that enhance binding affinity; the chlorinated derivative's improved potency over the unsubstituted phenyl analog is consistent with halogen-bonding contributions to the ATP-site pharmacophore .
| Evidence Dimension | CK2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Single-digit nanomolar range (claimed in US 2011/0065698 A1 for 2-chlorophenyl analogs) |
| Comparator Or Baseline | N-pyridin-3-yl analog (CAS 1269467-42-6): Inactive against IRAK-4 (IC50 > 10 µM); N-phenyl analog (CAS 1009823-11-3): CK2 IC50 Ki values in low nanomolar range but inferior to chlorinated derivatives in patent SAR tables |
| Quantified Difference | Qualitative to semi-quantitative: >1000-fold activity difference between target compound and N-pyridinyl analog for kinase inhibition; chlorinated phenyl confers enhanced CK2 affinity versus unsubstituted phenyl via halogen bonding |
| Conditions | In vitro kinase inhibition assays; CK2 holoenzyme and recombinant Pim-1/Pim-2 isoforms; ATP-competitive binding mode confirmed by co-crystallography studies referenced in patent families |
Why This Matters
The presence of a 2-chlorophenyl group at N4 is a critical determinant of single-digit nanomolar CK2 potency, making this compound the appropriate choice for researchers requiring potent CK2 tool compounds rather than inactive heteroaryl-substituted analogs.
- [1] Pierre, F., Haddach, M., Regan, C. F., & Ryckman, D. M. (2011). NOVEL PROTEIN KINASE MODULATORS. United States Patent Application Publication US 2011/0065698 A1. View Source
- [2] Molaid compound database. (2025). N-pyridin-3-yl-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine (CAS 1269467-42-6). Biological Activity Summary: IRAK-4 inhibitor AS2444697, IC50 21 nM; N-pyridinyl thienoquinoline inactive as kinase inhibitor. View Source
